

Application Notes: TCO-PEG36-acid for Protein Labeling

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Compound of Interest

Compound Name: TCO-PEG36-acid

Cat. No.: B8115369

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Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.^[1] This reaction proceeds with exceptionally fast kinetics and high specificity under physiological conditions without the need for a cytotoxic copper catalyst.^{[2][3]} These features make the TCO-tetrazine ligation an ideal tool for labeling proteins in complex biological environments, live-cell imaging, and developing advanced biologics like antibody-drug conjugates (ADCs).^{[1][3]}

TCO-PEG36-acid is a reagent designed for a two-step protein labeling strategy. It contains a terminal carboxylic acid that can be coupled to primary amines (e.g., lysine residues) on a protein's surface. The long, hydrophilic PEG36 spacer enhances the water solubility of the labeled protein and minimizes steric hindrance. Once the protein is functionalized with the TCO group, it can be rapidly and specifically conjugated to any molecule carrying a tetrazine moiety.

Principle of the Method

The labeling process involves two main stages:

- Protein Modification:** The carboxylic acid group of **TCO-PEG36-acid** is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a highly reactive NHS ester intermediate. This activated TCO reagent is then added to the

protein solution, where it reacts with primary amines on the protein surface to form stable amide bonds.

- **Bioorthogonal Ligation:** The newly formed TCO-labeled protein is purified to remove excess reagents. It is then ready to react with a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag). This "click" reaction is extremely rapid and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.

Experimental Protocols

Protocol 1: TCO-PEG36-acid Conjugation to a Protein

This protocol details the steps for labeling a protein with **TCO-PEG36-acid** by targeting surface-exposed primary amines.

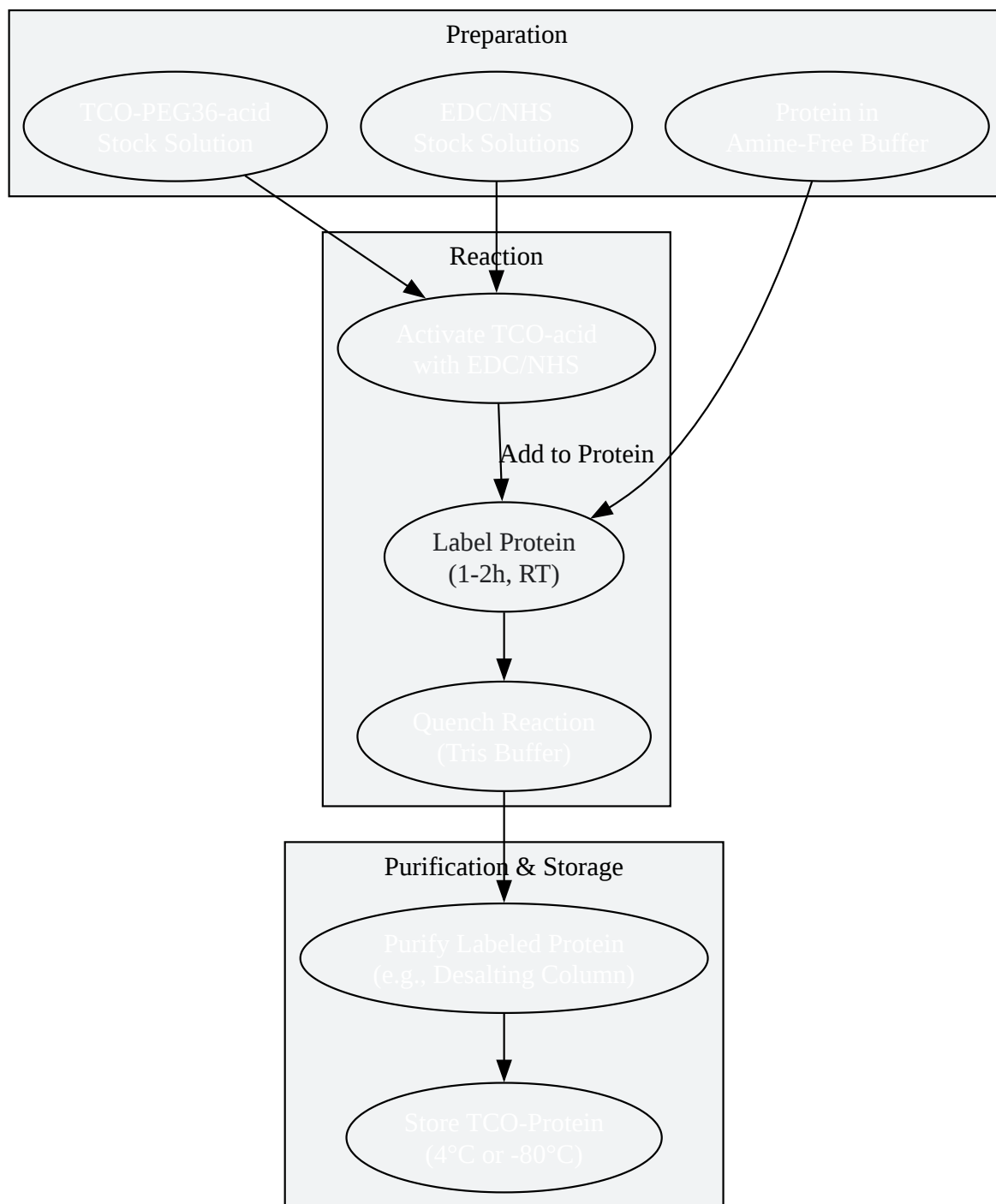
Materials and Reagents:

- Protein of interest
- **TCO-PEG36-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0, or PBS, pH 7.4)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., Zeba™ Spin Desalting Columns, dialysis cassette, or size-exclusion chromatography)

Procedure:

- **Protein Preparation:**

- Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **TCO-PEG36-acid** in anhydrous DMSO.
 - Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer (e.g., MES or PBS). These solutions should be prepared immediately before use.
- Activation and Labeling Reaction:
 - In a microcentrifuge tube, combine the **TCO-PEG36-acid**, EDC, and NHS at the desired molar ratios (see table below). A common starting point is a 5-fold molar excess of EDC/NHS over the **TCO-PEG36-acid**.
 - Add the protein solution to the activated **TCO-PEG36-acid** mixture. The molar ratio of the TCO reagent to the protein can be varied to control the degree of labeling, with a 10- to 20-fold molar excess being a typical starting point.
 - Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quenching:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
- Purification:
 - Remove excess TCO reagent and byproducts by purifying the TCO-labeled protein. This can be achieved using a desalting spin column, dialysis, or size-exclusion chromatography according to the manufacturer's instructions.
 - The purified TCO-labeled protein can be stored at 4°C for short-term use or at -80°C for long-term storage. Note that TCO reagents can lose reactivity over time.



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Protocol 2: TCO-Protein Ligation with a Tetrazine Probe

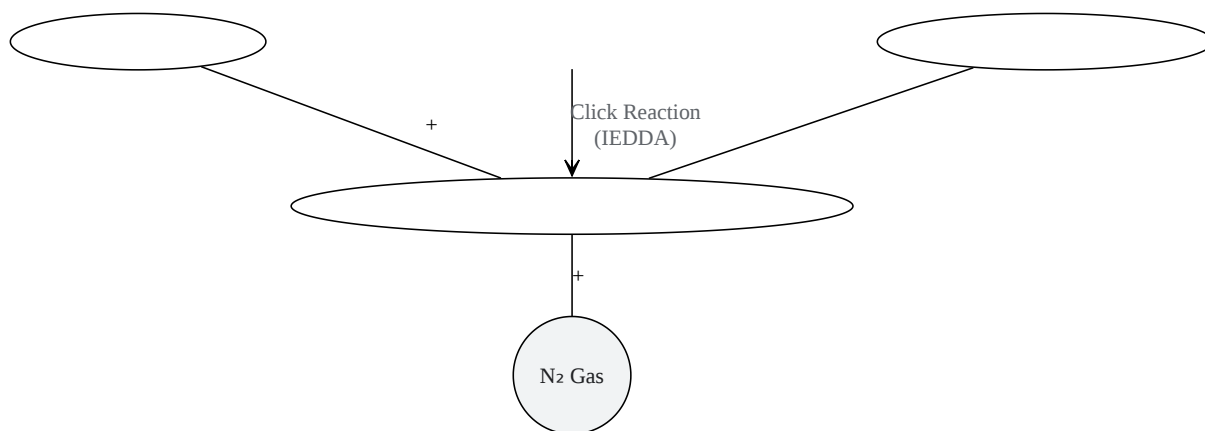
This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials and Reagents:

- Purified TCO-labeled protein
- Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)
- Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

- Reactant Preparation:
 - Prepare the TCO-labeled protein in the desired reaction buffer.
 - Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
- Ligation Reaction:
 - Add the tetrazine reagent to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended.
 - Incubate the mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.
- Analysis:
 - The final conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging to confirm successful labeling.



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Quantitative Data Summary

The efficiency and conditions for TCO-based protein labeling can be optimized by adjusting several parameters. The tables below provide typical starting points and ranges for these variables.

Table 1: Recommended Reaction Conditions for **TCO-PEG36-acid** Conjugation

Parameter	Recommended Value/Range	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer	PBS (pH 7.4) or MES (pH 6.0)	Must be free of primary amines (e.g., Tris, Glycine).
Molar Ratio (TCO:Protein)	10:1 to 20:1	Varies depending on protein and desired degree of labeling.
Molar Ratio (EDC:TCO)	5:1	A molar excess is required to efficiently activate the carboxylic acid.
Molar Ratio (NHS:TCO)	5:1	Stabilizes the active intermediate. Sulfo-NHS can be used for better solubility.
Incubation Time	1 - 2 hours	Longer times may not significantly increase labeling.

| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at ambient temperature. |

Table 2: TCO-Tetrazine Ligation Characteristics

Parameter	Value/Range	Reference
Second-Order Rate Constant (k)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	
Reaction pH	6.0 - 9.0	
Reaction Temperature	Room Temp to 37°C	
Molar Ratio (Tetrazine:TCO)	1.1:1 to 2:1	
Reaction Time	10 - 60 minutes	

| Conjugation Efficiency | Often >95% | |

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References

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